1-Benzyl-1H-indole-6-carbonitrile
Overview
Description
1-Benzyl-1H-indole-6-carbonitrile is a chemical compound with the empirical formula C16H12N2 . It has a molecular weight of 232.28 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 1-Benzyl-1H-indole-6-carbonitrile is represented by the SMILES stringN#CC1=CC=C2C(N(CC3=CC=CC=C3)C=C2)=C1
. The InChI key for this compound is UYUKKLGDRIKDEO-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
1-Benzyl-1H-indole-6-carbonitrile is a solid . Its empirical formula is C16H12N2 and it has a molecular weight of 232.28 .Scientific Research Applications
Indole-based compounds are important due to their biological and pharmaceutical activities . They are frequently used in multicomponent reactions for the synthesis of various heterocyclic compounds . Indole derivatives have shown significant pharmacological activity .
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Biological and Pharmaceutical Activities : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
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Multicomponent Reactions : Indoles are frequently used in multicomponent reactions for the synthesis of various organic compounds . They are versatile and common nitrogen-based heterocyclic scaffolds .
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Synthesis of Active Molecules : 1H-Indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures .
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Biological and Pharmaceutical Activities : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
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Multicomponent Reactions : Indoles are frequently used in multicomponent reactions for the synthesis of various organic compounds . They are versatile and common nitrogen-based heterocyclic scaffolds .
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Synthesis of Active Molecules : 1H-Indole-3-carbaldehyde and related members of the indole family are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures .
Safety And Hazards
Future Directions
While specific future directions for 1-Benzyl-1H-indole-6-carbonitrile are not available, indole derivatives have seen considerable activity towards the synthesis of new derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . This suggests that there may be future research opportunities in this area.
properties
IUPAC Name |
1-benzylindole-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-11-14-6-7-15-8-9-18(16(15)10-14)12-13-4-2-1-3-5-13/h1-10H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUKKLGDRIKDEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651891 | |
Record name | 1-Benzyl-1H-indole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1H-indole-6-carbonitrile | |
CAS RN |
1030423-43-8 | |
Record name | 1-Benzyl-1H-indole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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